molecular formula C12H17NO2 B11958320 butyl N-(4-methylphenyl)carbamate

butyl N-(4-methylphenyl)carbamate

Cat. No.: B11958320
M. Wt: 207.27 g/mol
InChI Key: DLZISSWLXPQXGC-UHFFFAOYSA-N
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Description

Butyl N-(4-methylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its stability and versatility, making it a valuable component in many industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-(4-methylphenyl)carbamate typically involves the reaction of butyl chloroformate with 4-methylphenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Butyl chloroformate+4-methylphenylamineButyl N-(4-methylphenyl)carbamate+HCl\text{Butyl chloroformate} + \text{4-methylphenylamine} \rightarrow \text{this compound} + \text{HCl} Butyl chloroformate+4-methylphenylamine→Butyl N-(4-methylphenyl)carbamate+HCl

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Butyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-(4-methylphenyl)carbamate derivatives.

    Reduction: Formation of 4-methylphenylamine and butanol.

    Substitution: Formation of substituted carbamates with different alkyl or aryl groups.

Scientific Research Applications

Butyl N-(4-methylphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential use in drug formulations due to its stability and bioavailability.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of butyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor. The pathways involved include the formation of carbamate-enzyme complexes, which prevent the normal substrate from binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-methylphenyl)carbamate
  • Ethyl N-(4-methylphenyl)carbamate
  • Propyl N-(4-methylphenyl)carbamate

Uniqueness

Butyl N-(4-methylphenyl)carbamate is unique due to its butyl group, which imparts specific physical and chemical properties. Compared to its methyl, ethyl, and propyl counterparts, the butyl derivative has higher hydrophobicity and stability, making it more suitable for certain industrial applications. Additionally, the butyl group can influence the compound’s reactivity and interaction with biological targets, providing distinct advantages in medicinal chemistry and drug design.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

butyl N-(4-methylphenyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-3-4-9-15-12(14)13-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

DLZISSWLXPQXGC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

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